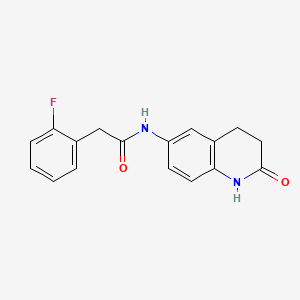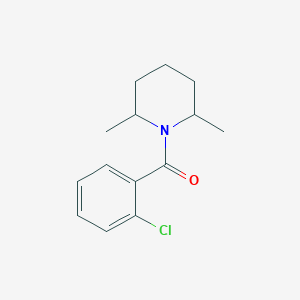
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine and other similar compounds, which are known for their anesthetic and analgesic properties . The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves several steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide to form 1-(2-chlorophenyl)cyclopentanol. This intermediate is then brominated to yield (1-bromocyclopentyl)(2-chlorophenyl)methanone. The bromoketone is reacted with an aqueous solution of methylamine to produce 1-((2-chlorophenyl)(methylimino)methyl)cyclopentan-1-ol. Finally, heating this compound in decalin leads to a ring-expansion rearrangement, forming this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryl derivatives.
科学研究应用
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as an anesthetic and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Ketamine: An arylcyclohexylamine with similar anesthetic properties.
Phencyclidine (PCP): Another arylcyclohexylamine known for its dissociative effects.
Eticyclidine: Structurally related to ketamine and phencyclidine, with similar pharmacological effects.
Uniqueness
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
(2-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMKLCIWLVNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
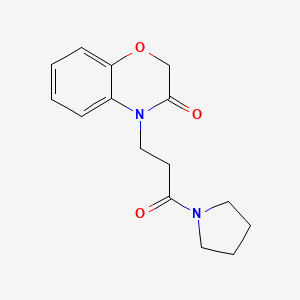
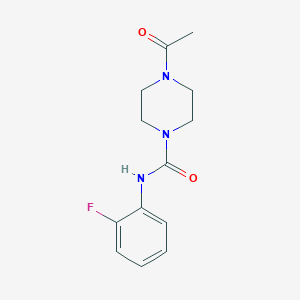
![5-chloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7484050.png)
![(2S)-2-[(2-fluorobenzoyl)amino]-2-phenylacetic acid](/img/structure/B7484058.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7484069.png)
![3-(carbamoylamino)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7484078.png)
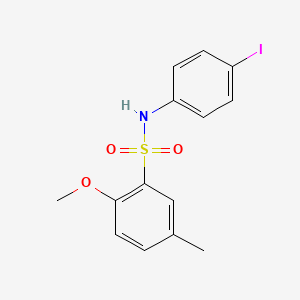
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-indol-1-ylpropanamide](/img/structure/B7484085.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3,5-dimethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B7484093.png)
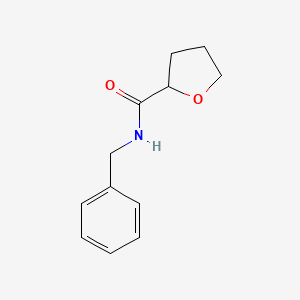
![2-[[4-(3-Chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7484111.png)
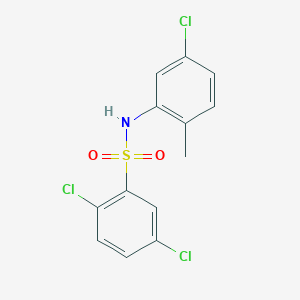
![N-(4-methylphenyl)-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7484136.png)
